![molecular formula C28H15N3O8S4 B11101634 4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11101634.png)
4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE is a complex organic compound characterized by its unique structure, which includes thiazole and nitroterephtalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE typically involves a multi-step process. One common method is the one-pot synthesis, which allows for the functionalization of the thiazole ring. This process involves the reaction of primary amines with carbon disulfide and other reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction can lead to the formation of amine or alcohol groups.
Scientific Research Applications
BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE has several scientific research applications:
Chemistry: Used in the study of molecular interactions and reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins, and influencing cellular processes. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]BENZONITRILE: Shares a similar thiazole structure but differs in its functional groups.
2-NITROTEREPHTHALATE DERIVATIVES: Compounds with similar nitroterephtalate groups but different substituents on the aromatic ring.
Uniqueness
BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE is unique due to its combination of thiazole and nitroterephtalate groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H15N3O8S4 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
4-O-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 1-O-[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H15N3O8S4/c32-23-21(42-27(40)29-23)11-14-1-6-17(7-2-14)38-25(34)16-5-10-19(20(13-16)31(36)37)26(35)39-18-8-3-15(4-9-18)12-22-24(33)30-28(41)43-22/h1-13H,(H,29,32,40)(H,30,33,41)/b21-11+,22-12- |
InChI Key |
HLPKVQLLEMSFEW-DWKIUPLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=C\5/C(=O)NC(=S)S5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)S5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11101566.png)
![6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11101570.png)
![2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11101574.png)
![Methanediyldinaphthalene-1,2-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11101582.png)
![N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide](/img/structure/B11101584.png)
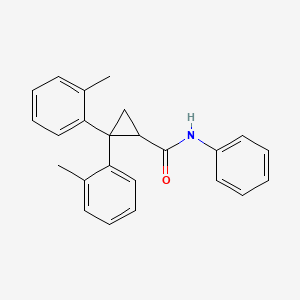
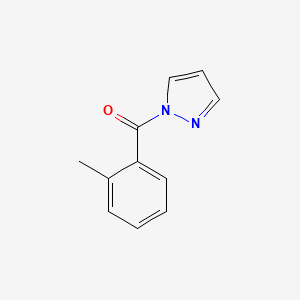
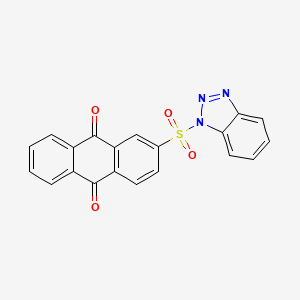
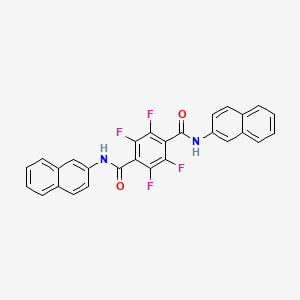
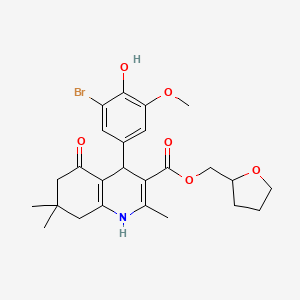
![N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide](/img/structure/B11101629.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11101649.png)
